cis-2,3-Epoxybutane

Catalog No.
S1537752
CAS No.
1758-33-4
M.F
C4H8O
M. Wt
72.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-2,3-Epoxybutane

CAS Number

1758-33-4

Product Name

cis-2,3-Epoxybutane

IUPAC Name

(2S,3R)-2,3-dimethyloxirane

Molecular Formula

C4H8O

Molecular Weight

72.11 g/mol

InChI

InChI=1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4+

InChI Key

PQXKWPLDPFFDJP-ZXZARUISSA-N

SMILES

CC1C(O1)C

Canonical SMILES

CC1C(O1)C

Isomeric SMILES

C[C@@H]1[C@@H](O1)C

Synthesis and Characterization:

cis-2,3-Epoxybutane is a small organic molecule with the chemical formula C₄H₈O. Its synthesis can be achieved through various methods, including the epoxidation of but-2-ene with organic peracids or hydrogen peroxide in the presence of a transition metal catalyst [].

The characterization of cis-2,3-Epoxybutane typically involves spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to confirm its structure and purity [].

Reactivity and Applications:

Due to the presence of the highly reactive epoxide ring, cis-2,3-Epoxybutane can readily undergo ring-opening reactions with various nucleophiles. This property makes it a versatile intermediate in organic synthesis, allowing the formation of diverse functionalized molecules [].

Here are some specific research applications of cis-2,3-Epoxybutane:

  • Preparation of alcohols and ethers: The epoxide ring can be opened with water or alcohols to produce diols or ethers, respectively [].
  • Synthesis of epoxides with higher carbon chains: Through ring-opening metathesis polymerization (ROMP), cis-2,3-Epoxybutane can be used as a monomer for the synthesis of larger epoxides with tailored properties [].
  • Medicinal chemistry: Studies have explored the potential of cis-2,3-Epoxybutane derivatives as therapeutic agents due to their ability to interact with specific biological targets []. However, further research is needed to determine their efficacy and safety in clinical settings.

cis-2,3-Epoxybutane is an organic compound belonging to the class of epoxides. Epoxides, also known as oxiranes, contain a three-membered ring with an oxygen atom and two carbon atoms []. cis-2,3-Epoxybutane is a colorless liquid at room temperature and is one of the three stereoisomers of 2,3-epoxybutane (the other two being the meso isomer and the R,R enantiomer) []. It is a relatively simple molecule with potential applications in organic synthesis [].


Molecular Structure Analysis

The key feature of cis-2,3-epoxybutane's structure is the strained three-membered epoxide ring. The ring strain makes the carbon-oxygen bond susceptible to nucleophilic attack, a crucial aspect of its reactivity []. The "cis" designation refers to the relative configuration of the two methyl groups (CH3) on the carbon atoms adjacent to the epoxide ring. In cis-2,3-epoxybutane, these methyl groups are on the same side of the ring [].


Chemical Reactions Analysis

cis-2,3-Epoxybutane undergoes various chemical reactions due to the reactivity of its epoxide ring. Here are some notable examples:

  • Ring-Opening Reactions: The most common reaction of cis-2,3-epoxybutane is ring-opening with nucleophiles. This can be depicted by the general equation:

R-X + cis-2,3-Epoxybutane -> R-C(H)(OH)CH2CH3 (where R-X is a nucleophile) []

A specific example is the reaction with water to form 2,3-butanediol:

H2O + cis-2,3-Epoxybutane -> CH3CH(OH)CH(OH)CH3 []

  • Polymerization: cis-2,3-Epoxybutane can participate in cationic polymerization reactions to form polyethers.

Physical And Chemical Properties Analysis

  • Appearance: Colorless liquid []
  • Molecular Formula: C4H8O
  • Molar Mass: 72.11 g/mol []
  • Boiling Point: 64-78 °C []
  • Density: 0.837 g/cm³ []
  • Solubility: Soluble in organic solvents like ethanol, ether, and acetone
  • Stability: Flammable liquid. Decomposes on heating [].

cis-2,3-Epoxybutane is a flammable liquid and can irritate the skin and eyes. It is also suspected to be a carcinogen. Here are some safety points to consider when handling cis-2,3-epoxybutane:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling the compound.
  • Work in a well-ventilated area.
  • Avoid contact with skin and eyes.
  • Store in a cool, dry place away from heat and ignition sources.

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

21490-63-1

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

Dates

Modify: 2023-08-15

Explore Compound Types